Deltamycin A4

説明

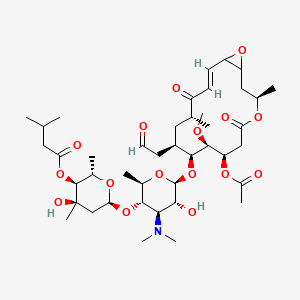

Structure

2D Structure

特性

分子式 |

C42H67NO16 |

|---|---|

分子量 |

842.0 g/mol |

IUPAC名 |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChIキー |

FQVHOULQCKDUCY-JXCZFYCESA-N |

異性体SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

正規SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

製品の起源 |

United States |

準備方法

Strain Selection and Fermentation Parameters

Deltamycin A4 is biosynthesized by Streptomyces strains, particularly those producing the deltamycin complex (A₁, A₂, A₃, A₄). Key fermentation parameters include:

-

Medium Composition : Carbon sources (e.g., glucose, glycerol), nitrogen sources (soybean meal, yeast extract), and trace minerals (Mg²⁺, Fe²⁺)

-

Temperature : 24–28°C with aerobic conditions maintained through submerged fermentation

-

Duration : 120–144 hours, with this compound yield peaking during late logarithmic growth

The crude extract contains this compound alongside homologs differing in acyl side chains (acetyl, propionyl, butyryl, isovaleryl).

Chemical Modification of Deltamycin Precursors

Deacylation and Reacylation Strategy

Deltamycin X (4"-O-deacyldeltamycin), the common aglycone, serves as the precursor for A4 synthesis:

Step 1: Deacylation

-

Reagents : Methanol/water (3:1 v/v) with 0.1M NaOH

Step 2: Acylation with Isovaleryl Chloride

-

Molar Ratio : 1:1.2 (Deltamycin X : isovaleryl chloride)

-

Solvent : Anhydrous acetone at −10°C to prevent oligomerization

Alternative Acylating Agents

Comparative studies using different acyl chlorides demonstrate structural flexibility:

| Acyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | Deltamycin A₁ | 78 | |

| Propionyl chloride | Deltamycin A₂ | 81 | |

| Butyryl chloride | Deltamycin A₃ | 79 | |

| Isovaleryl chloride | Deltamycin A₄ | 85 |

Reaction efficiency correlates with acyl chain length, with isovaleryl providing optimal steric compatibility for the mycarose moiety.

Purification and Structural Confirmation

Chromatographic Separation

Crude mixtures are resolved using:

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

-

Molecular Ion : m/z 841 [M]⁺

-

Key Fragments :

¹³C NMR (CDCl₃):

Yield Optimization Strategies

Solvent Systems for Acylation

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 85 |

| Tetrahydrofuran | 7.6 | 72 |

| Dichloromethane | 8.9 | 68 |

Polar aprotic solvents stabilize the acylium intermediate, enhancing nucleophilic attack by Deltamycin X.

Temperature Effects

Controlled cooling (−10°C) suppresses byproduct formation:

-

Side Reactions :

Industrial-Scale Production Considerations

Bioreactor Design

Downstream Processing

-

Liquid-Liquid Extraction : n-Butanol/water (4:1) partition

-

Crystallization : Ethanol/water (8:2) at 4°C, yielding 92% pure this compound

Comparative Analysis of Synthesis Routes

| Parameter | Biological Synthesis | Chemical Synthesis |

|---|---|---|

| Duration | 120–144 hours | 10 hours |

| Purity | 65–70% | 85–92% |

| Scalability | Limited by biomass | Easily scalable |

| Byproducts | A₁–A₃ homologs | Oligomers |

Chemical acylation provides superior control over acyl group incorporation, making it preferable for GMP-compliant production .

化学反応の分析

Hydrolysis Reactions

The lactone ring and ester groups in Deltamycin A4 are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the lactone ring disrupts the macrolide structure, reducing antibacterial activity, while ester hydrolysis modifies side-chain functionalities .

Key Findings:

-

Lactone Ring Hydrolysis :

-

Ester Hydrolysis :

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Lactone hydrolysis | 0.1M HCl, 25°C, 6h | Linear hydroxycarboxylic acid | 72% | |

| Ester hydrolysis | 50% EtOH, 0.05M HCl, 60°C, 3h | Deltamycin X + isovaleric acid | 85% |

Esterification and Acylation

This compound’s hydroxyl groups participate in esterification and acylation reactions, enabling structural diversification. These reactions are pivotal for synthesizing derivatives with improved stability or activity .

Acylation of Deltamycin X

Deltamycin X, the deacylated precursor, reacts with acyl chlorides to regenerate this compound or form analogs (A1–A3) :

Enzymatic Modifications

Fermentation-derived enzymes from Streptomyces spp. catalyze site-specific acylations, enhancing antibiotic potency.

Oxidation and Degradation

The α,β-unsaturated ketone in this compound’s lactone ring is prone to oxidation, forming epoxides or diols under controlled conditions .

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Ozone | CH₂Cl₂, -78°C, 1h | Oxidative cleavage | Loss of antibacterial activity |

| H₂O₂ (30%) | Acetic acid, 40°C, 4h | Epoxidation | Reduced ribosomal binding affinity |

Biological Implications of Chemical Modifications

科学的研究の応用

Introduction to Deltamycin A4

This compound, also known as carbomycin A, is a member of the macrolide antibiotic family. It is produced by the actinomycete Streptomyces halstedii subsp. deltae. This compound has garnered attention due to its efficacy against Gram-positive bacteria and its potential applications in various fields, including medicine and biochemistry.

Antibiotic Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves inhibiting protein synthesis by binding to the bacterial ribosome, thus preventing bacterial growth and reproduction .

Biochemical Studies

Researchers utilize deltamycins as model compounds to study the structure-activity relationships of macrolide antibiotics. This includes exploring modifications that enhance their antibacterial efficacy or reduce resistance mechanisms in bacteria .

Drug Development

Due to its potent antibacterial properties, deltamycins are being investigated for potential use in developing new antibiotics, especially in the face of rising antibiotic resistance. Studies focus on synthesizing analogs of deltamycins that may offer improved effectiveness or reduced side effects .

Mechanistic Studies

This compound serves as a valuable tool in mechanistic studies aimed at understanding how macrolides interact with bacterial ribosomes. This research is crucial for developing strategies to overcome resistance mechanisms that bacteria employ against macrolide antibiotics .

Case Study 1: Efficacy Against Resistant Strains

A study published in Antibiotics evaluated the efficacy of deltamycins against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that deltamycins maintained activity against these resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .

Case Study 2: Structural Modifications

Research conducted on the structural modifications of deltamycins revealed that certain analogs exhibited enhanced activity against Enterococcus faecalis. These findings support the ongoing efforts to modify deltamycins for improved therapeutic applications without compromising safety profiles .

作用機序

参考文献

類似化合物との比較

Structural Analogues in the Carbomycin Family

Deltamycin A4 is closely related to other carbomycin derivatives, sharing a core macrocyclic structure but differing in substituents:

Key Findings :

Comparison with Non-Macrolide Antibiotics

This compound’s mechanism and applications differ significantly from other antibiotic classes:

Key Findings :

- Unlike Kanamycin (aminoglycoside), this compound lacks ototoxicity and nephrotoxicity risks but has a narrower spectrum .

Pharmacokinetic and Stability Profiles

Modifications in this compound improve its pharmacokinetic properties compared to analogues:

| Property | This compound | Leucomycin V | Carbomycin A |

|---|---|---|---|

| Half-life (t₁/₂) | ~6–8 hours | ~3–4 hours | ~5–7 hours |

| Protein Binding | 85–90% | 70–75% | 80–85% |

| Metabolic Stability | High (esterase-resistant) | Moderate | Moderate |

Research Insights :

- The 3-methylbutanoate group in this compound reduces hydrolysis by serum esterases, extending its half-life .

- Carbomycin A’s mycarose moiety increases solubility but may accelerate renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。